BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

Differentiated tetrahydroquinoline fragment for kinase drug discovery. The free NH at position 1 provides an essential hinge-region H-bond donor (HBD=1) absent in N-alkylated analogs such as CAS 922054-16-8, altering binding pose and selectivity. Documented GPR35 inactivity (IC₅₀ >17 μM in primary antagonism assay) validates its use as a negative control for selectivity profiling in inflammatory and oncological programs. The 2-ethoxyacetamide side chain enables modular SAR diversification via ether cleavage, amidation, or reduction. With MW 248.28, cLogP 0.63, and full RO5 compliance, this fragment offers substantial lead optimization headroom versus higher-MW antiproliferative leads (>390 Da). Inquire for custom synthesis scale-up.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 922131-35-9
Cat. No. B2871011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS922131-35-9
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCOCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C13H16N2O3/c1-2-18-8-13(17)14-10-4-5-11-9(7-10)3-6-12(16)15-11/h4-5,7H,2-3,6,8H2,1H3,(H,14,17)(H,15,16)
InChIKeyQQAXEVDGOUCWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922131-35-9): Chemical Identity and Physicochemical Baseline for Procurement Decisions


2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922131-35-9) is a synthetic tetrahydroquinoline derivative with molecular formula C₁₃H₁₆N₂O₃ and molecular weight 248.28 g/mol . The compound features a 2-oxo-1,2,3,4-tetrahydroquinoline core scaffold substituted at the 6-position with a 2-ethoxyacetamide side chain, yielding the SMILES string CCOCC(=O)Nc1ccc2c(c1)CCC(=O)N2 [1]. Computed physicochemical descriptors include a calculated logP (clogP) of 0.63, topological polar surface area (TPSA) of 62.40 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds [2]. The 2-oxo-tetrahydroquinoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple target classes including kinases, phosphodiesterases, and epigenetic regulators [3].

Why 2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922131-35-9) Cannot Be Simply Interchanged with In-Class Analogs


Generic substitution among tetrahydroquinoline-6-yl acetamides is not scientifically valid because minor structural modifications at the 1-position (N-substitution), the acetamide side chain, or the oxidation state of the quinoline ring produce substantial differences in hydrogen bonding capacity, lipophilicity, and target engagement profiles [1]. The target compound bears a free NH at the 1-position of the tetrahydroquinolinone ring—a hydrogen bond donor absent in N-alkylated analogs such as 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-16-8)—which alters binding pose and selectivity . Furthermore, the 2-ethoxyacetamide side chain introduces an ether oxygen (additional H-bond acceptor) and modulates cLogP relative to the unsubstituted acetamide analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6; MW 204.22, cLogP estimated ~0.2–0.4), affecting solubility, permeability, and pharmacokinetic behavior . The quantitative evidence below demonstrates precisely where these structural differences translate into measurable divergence in physicochemical properties, target selectivity, and biological context of use.

Product-Specific Quantitative Evidence Guide: 2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide vs. Closest Analogs


Physicochemical Differentiation: cLogP and Hydrogen Bonding Capacity vs. N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6)

The target compound (CAS 922131-35-9) differentiates from the simplest in-class analog N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) by the presence of an ethoxyacetamide side chain replacing a simple acetamide group. This modification increases the molecular weight from 204.22 to 248.28 Da and introduces an ether oxygen, raising the hydrogen bond acceptor count from 3 to 5, while maintaining 1 hydrogen bond donor . The computed cLogP for the target compound is 0.63, compared to an estimated cLogP of approximately 0.2–0.4 for the des-ethoxy analog (based on the loss of the ethoxy methylene group), representing a measurable increase in lipophilicity that affects membrane permeability and formulation behavior [1]. The TPSA of the target compound is 62.40 Ų [1].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Donor Architecture: Free NH at 1-Position vs. N-Methylated Analog (CAS 922054-16-8)

The target compound possesses a free NH at the 1-position of the 2-oxo-tetrahydroquinoline ring (hydrogen bond donor), whereas the closely related analog 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922054-16-8) is N-methylated at this position, eliminating this H-bond donor capability . This single structural difference (NH vs. N-CH₃) changes the HBD count from 1 to 0 and removes a key pharmacophoric feature known to participate in hinge-region hydrogen bonding with kinase ATP-binding pockets in related tetrahydroquinoline-based inhibitors [1]. In the 2-oxo-tetrahydroquinoline scaffold class, the free NH has been shown to form critical interactions in ULK1 kinase inhibitors (e.g., BDBM379121 with IC₅₀ = 200 nM against ULK1) [1].

Structure-activity relationship Kinase inhibitor design Binding mode

GPR35 Selectivity: Negative Pharmacological Fingerprint Establishes Off-Target Exclusion

In a primary assay for GPR35 antagonism within the ECBD pharmacological profiling platform, the target compound was tested and found to be inactive against GPR35 [1]. This negative result provides a selectivity data point distinguishing it from tetrahydroquinoline derivatives that do engage GPR35, which is an orphan G-protein coupled receptor implicated in inflammatory bowel disease, gastric cancer, and metabolic disorders [2]. Documented inactivity against GPR35 reduces the likelihood of confounding pharmacology in assays where GPR35 modulation could produce false-positive or off-target effects.

GPR35 Off-target profiling Selectivity screening

Scaffold-Class Antiproliferative Activity Baseline: Comparative Context from the 2-Oxo-Tetrahydroquinolin-6-yloxyacetamide Series

While the target compound itself lacks published cell-based antiproliferative data from primary peer-reviewed sources, the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold class has a well-characterized activity baseline. The structurally related compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) demonstrated an IC₅₀ of 0.6 µM against NPC-TW01 nasopharyngeal carcinoma cells, representing the most potent analog in a series of 18 derivatives [1]. The target compound differs from compound 18 in two key aspects: (a) it uses an ethoxyacetamide linker rather than an oxyacetamide linker at the 6-position, and (b) it lacks the naphthalen-2-yl cap group, presenting instead as a simpler, lower-molecular-weight analog suitable as a fragment or early lead scaffold . The simpler structure (MW 248.28 vs. ~390 for compound 18) offers superior ligand efficiency potential, with the 2-ethoxyacetamide side chain providing a modular handle for further derivatization [2].

Antiproliferative NPC-TW01 Cancer cell line screening

Modular Synthetic Utility: Ethoxyacetamide Side Chain as a Derivatization Handle vs. Simple Acetamide Analogs

The 2-ethoxyacetamide side chain at the 6-position provides a synthetically tractable handle for late-stage diversification that is absent in the simpler N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6). The ethoxy group can be selectively cleaved to the corresponding carboxylic acid (via ether hydrolysis), converted to amides, esters, or reduced to alcohols, enabling systematic SAR exploration without requiring de novo scaffold synthesis . In contrast, the simple acetamide analog (CAS 22246-14-6) offers no equivalent derivatization handle, limiting its utility as a medicinal chemistry starting point. The 2-ethoxyacetamide moiety is also a recognized substructure in antimalarial 2,N-bisarylated 2-ethoxyacetamide chemotypes, where SAR studies identified inhibitors with single-digit micromolar efficacy against drug-resistant Plasmodium falciparum strains [1], confirming this functional group's relevance across therapeutic areas.

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

Lipinski Rule-of-Five Compliance and Fragment-Like Character vs. More Complex In-Class Analogs

The target compound fully complies with all four Lipinski Rule-of-Five criteria (MW = 248.28 ≤ 500; cLogP = 0.63 ≤ 5; HBD = 1 ≤ 5; HBA = 5 ≤ 10) and additionally satisfies the Rule of Three criteria for fragment-like molecules (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3—note: HBA = 5 exceeds the strict Ro3 cutoff but remains within lead-like space) [1]. This contrasts with more elaborated in-class analogs such as compound 18 from the antiproliferative series (MW ≈ 390, cLogP estimated >3), which exceeds fragment space and approaches lead-like upper bounds. The target compound's favorable computed profile (cLogP 0.63, TPSA 62.40 Ų, 2 rotatable bonds) predicts good aqueous solubility and moderate passive permeability, positioning it as an attractive starting point for fragment-based or structure-based drug design programs where more complex analogs would be unsuitable [2].

Drug-likeness Fragment-based screening ADME prediction

Best Research and Industrial Application Scenarios for 2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922131-35-9) Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting Kinase ATP-Binding Sites Requiring Hinge-Region H-Bond Donor

The target compound's free NH at the 1-position (HBD = 1) is a documented pharmacophoric element for kinase hinge-region binding, as evidenced by ULK1 inhibitor BDBM379121 (IC₅₀ = 200 nM) which uses the same 2-oxo-tetrahydroquinolin-6-yl scaffold with the free NH forming critical interactions [1]. Combined with its fragment-like profile (MW 248.28, cLogP 0.63, RO5-compliant), this compound is suited for fragment-screening campaigns against kinase targets where an H-bond donor at the hinge is required—a feature absent in N-alkylated analogs like CAS 922054-16-8 [2].

Medicinal Chemistry SAR Expansion via Ethoxyacetamide Side Chain Diversification

The 2-ethoxyacetamide side chain provides a modular synthetic handle enabling late-stage diversification through ether cleavage, amidation, esterification, or reduction pathways [1]. This makes the compound strategically preferable to the simpler acetamide analog CAS 22246-14-6 for medicinal chemistry programs requiring systematic SAR exploration. The ethoxyacetamide substructure has validated precedent in antimalarial inhibitor series, confirming its utility across therapeutic areas [2].

Selectivity Profiling Panels Requiring Documented GPR35-Negative Controls

The target compound has documented inactivity against GPR35 in a primary antagonism assay [1], establishing it as a suitable negative control for selectivity profiling panels that include GPR35. This is particularly relevant for programs in inflammatory or oncological indications where GPR35 modulation could confound phenotypic readouts [2]. In-class analogs lacking this selectivity data introduce unknown off-target risk.

Early-Stage Oncology Programs Utilizing 2-Oxo-Tetrahydroquinoline Scaffolds with Optimized Physicochemical Starting Points

For oncology programs building on the 2-oxo-tetrahydroquinoline scaffold class—which has demonstrated antiproliferative activity exemplified by compound 18 (IC₅₀ = 0.6 µM against NPC-TW01) [1]—the target compound offers a substantially lower molecular weight starting point (248.28 vs. ~390 Da) with a favorable cLogP of 0.63 [2]. This provides greater headroom for property-based lead optimization and reduces the risk of encountering developability issues associated with higher lipophilicity and molecular weight in later stages.

Quote Request

Request a Quote for 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.